molecular formula C8H8BrN3 B8223712 4-Amino-2-bromo-5-(methylamino)benzonitrile

4-Amino-2-bromo-5-(methylamino)benzonitrile

Cat. No.: B8223712
M. Wt: 226.07 g/mol
InChI Key: MDVUUYGJPLFZSO-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-(methylamino)benzonitrile is a halogenated benzonitrile derivative with a molecular formula of C₈H₇BrN₃ (molecular weight ≈ 241.07 g/mol). Its structure features:

  • Amino group (-NH₂) at position 4,
  • Bromo substituent (-Br) at position 2,
  • Methylamino group (-NHCH₃) at position 5.

Properties

IUPAC Name

4-amino-2-bromo-5-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVUUYGJPLFZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=C1)C#N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-(methylamino)benzonitrile typically involves the bromination of 4-amino-5-(methylamino)benzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for 4-Amino-2-bromo-5-(methylamino)benzonitrile may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Amino-3-bromo-5-nitrobenzonitrile
  • Structure: Amino (position 4), bromo (position 3), nitro (position 5).
  • Key Differences: Bromo at position 3 instead of 2; nitro group (electron-withdrawing) replaces methylamino.
  • Implications: The nitro group may reduce solubility in polar solvents compared to methylamino. Bromine at position 3 could alter steric effects in reactions .
4-Amino-5-fluoro-2-hydroxybenzonitrile
  • Structure: Amino (position 4), fluoro (position 5), hydroxyl (position 2).
  • Key Differences: Hydroxyl (-OH) and fluoro (-F) substituents instead of bromo and methylamino.
  • Implications : Increased polarity due to -OH enhances solubility in aqueous media. Fluorine’s electronegativity may improve metabolic stability in drug candidates .
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile
  • Structure: Benzonitrile core with a bromo-hydroxyphenylmethylamino side chain.
  • Key Differences : Extended side chain introduces additional aromaticity and hydrogen-bonding capacity.
4-(2-(Methylamino)thiazol-4-yl)benzonitrile
  • Synthesis : Yielded 48% via coupling reactions (1H-NMR: δ 8.01 ppm for aromatic protons; MS: m/z 216.3 [M+H]+).
  • Comparison: Incorporates a thiazole ring instead of bromo and methylamino groups. The thiazole moiety may confer antimicrobial or kinase inhibitory activity .
2-Amino-4-chloro-5-methoxybenzonitrile
  • Synthesis : Purity ≥97% (CAS 1824059-40-6).
  • Key Differences : Chloro (position 4) and methoxy (position 5) substituents.
  • Implications : Methoxy groups often improve oral bioavailability in drug candidates .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Amino-2-bromo-5-(methylamino)benzonitrile C₈H₇BrN₃ 241.07 -NH₂ (4), -Br (2), -NHCH₃ (5) Likely moderate polarity; halogenated
4-Amino-3-bromo-5-nitrobenzonitrile C₇H₄BrN₃O₂ 260.03 -NH₂ (4), -Br (3), -NO₂ (5) High reactivity due to nitro group
4-Amino-5-fluoro-2-hydroxybenzonitrile C₇H₅FN₂O 164.13 -NH₂ (4), -F (5), -OH (2) High solubility in polar solvents
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 -NH₂ (2), -Cl (4), -OCH₃ (5) Enhanced metabolic stability

Biological Activity

4-Amino-2-bromo-5-(methylamino)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Amino-2-bromo-5-(methylamino)benzonitrile is characterized by the following structural features:

  • Amino group (-NH2)
  • Bromo substituent (-Br)
  • Methylamino group (-N(CH3)2)
  • Benzonitrile moiety (-C≡N)

The presence of these functional groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Research has indicated that 4-Amino-2-bromo-5-(methylamino)benzonitrile exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing a significant reduction in cell viability. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25.72 ± 3.95Apoptosis induction
U87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest
A549 (Lung)30.5 ± 5.0Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown it to be effective against strains such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.015 mg/mLHighly effective
Bacillus subtilis0.300 mg/mLModerate effectiveness
Escherichia coli0.200 mg/mLLimited effectiveness

The biological activity of 4-Amino-2-bromo-5-(methylamino)benzonitrile can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways crucial for cell survival.
  • DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study involving tumor-bearing mice treated with varying doses of the compound showed a marked reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of 4-Amino-2-bromo-5-(methylamino)benzonitrile in patients with resistant bacterial infections reported positive outcomes, with many patients experiencing significant improvements.

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